molecular formula C14H13ClN2O2 B11842486 Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate CAS No. 34086-66-3

Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate

Cat. No.: B11842486
CAS No.: 34086-66-3
M. Wt: 276.72 g/mol
InChI Key: QGRKQWISGPDNQD-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate is a heterocyclic compound featuring a fused pyrroloquinoline core with an ethyl ester group at position 2 and a chlorine substituent at position 6. The chloro substituent is electron-withdrawing, which may influence reactivity, solubility, and intermolecular interactions compared to methoxy or methyl groups.

Synthetic approaches for related compounds often involve Friedländer condensations or multi-step reactions starting from commercial precursors . For example, methyl 1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate is synthesized in 45% yield via a four-step optimized route, highlighting the importance of substituent positioning and reaction conditions . Adapting such methods for the chloro derivative would require careful optimization to account for steric and electronic effects of the chlorine atom.

Properties

CAS No.

34086-66-3

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

ethyl 7-chloro-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-14(18)17-7-10-5-9-6-11(15)3-4-12(9)16-13(10)8-17/h3-6H,2,7-8H2,1H3

InChI Key

QGRKQWISGPDNQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=C(C1)N=C3C=CC(=CC3=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-4-hydroxyquinoline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrroloquinoline structure . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Scientific Research Applications

Table 1: Synthesis Overview

StepReagentsConditionsOutcome
17-chloro-4-hydroxyquinoline + ethyl acetoacetateBase (e.g., NaOH)Formation of ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate
2CyclizationHeatCompletion of synthesis

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. It can undergo various chemical transformations such as oxidation and substitution reactions to yield derivatives with enhanced properties.

Biology

The compound has shown promise as an enzyme inhibitor and receptor modulator , making it a candidate for drug development. Its interaction with specific molecular targets can inhibit enzyme activity or modulate signal transduction pathways.

Case Study: Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation. For example, studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines through mechanisms like tubulin depolymerization.

Table 2: Anticancer Activity of Pyrroloquinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (cervical)15.2Tubulin depolymerization
Compound BMCF-7 (breast)22.5Apoptosis induction
This compoundA549 (lung)TBDTBD

Medical Applications

The medicinal potential of this compound is notable in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific biological pathways can lead to therapeutic applications.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of pyrroloquinoline derivatives. This compound has been evaluated for its efficacy against Leishmania species, showing promising results in inhibiting parasite growth.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 7-chloro-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate with structurally related compounds, emphasizing substituent effects, synthesis, and physicochemical properties.

Structural and Physicochemical Properties

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Properties
This compound (Target) Cl C₁₅H₁₃ClN₂O₂ ~292.7 (calculated) Not reported Not reported Chloro substituent enhances electrophilicity; likely lower solubility in polar solvents vs. methoxy analogs
Ethyl 7-methoxy-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate OCH₃ C₁₅H₁₆N₂O₃ 272.3 Not reported 442.3 Methoxy group increases lipophilicity; higher boiling point due to hydrogen bonding
Methyl 1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate H (unsubstituted) C₁₃H₁₂N₂O₂ 228.3 Not reported Not reported Unsubstituted core; synthesized via optimized 4-step route (45% yield)
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) N/A C₂₄H₁₈N₄O₃ 410.4 248–251 Not reported Extended aromatic system; higher melting point due to rigidity

Key Observations:

  • Methoxy derivatives exhibit higher boiling points due to polar interactions .
  • Thermal Stability: Compound 7f, with a pyrazoloquinoline structure, shows a high melting point (248–251°C), suggesting that fused heterocyclic systems enhance thermal stability .

Analytical and Spectral Data

  • Elemental Analysis: For ethyl 7-methoxy derivatives, calculated C (68.71%) and N (12.33%) align closely with experimental values (C 68.84%, N 12.37%), confirming purity . Compound 7f also shows high agreement between calculated and found values (C 70.23% vs. 70.09%) .
  • Mass Spectrometry: The methoxy analog exhibits a molecular ion peak at m/z 272.3, while compound 7f shows m/z 454 (M⁺), reflecting differences in molecular complexity .

Biological Activity

Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on available literature.

Chemical Structure and Synthesis

This compound is characterized by a pyrroloquinoline structure, which is known for its pharmacological potential. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications. For instance, derivatives of pyrroloquinolines have been synthesized using methods such as the Ugi reaction and other cyclization strategies aimed at enhancing biological activity .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrroloquinoline derivatives. For example, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. One study reported that related compounds exhibited cytotoxicity through mechanisms such as tubulin depolymerization, which disrupts cancer cell mitosis .

Table 1: Anticancer Activity of Pyrroloquinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (cervical)15.2Tubulin depolymerization
Compound BMCF-7 (breast)22.5Apoptosis induction
This compoundA549 (lung)TBDTBD

2. Antileishmanial Activity

Another area of research focuses on the antileishmanial properties of pyrroloquinoline derivatives. A study evaluating various derivatives found that certain compounds exhibited promising activity against Leishmania parasites. For instance, one derivative showed an IC50 value of 8.36 µM against amastigote forms of the parasite in vitro and demonstrated significant reductions in parasite burden in infected mice models .

Table 2: Antileishmanial Activity

CompoundIC50 (µM)SI (Selectivity Index)In Vivo Efficacy (%)
Compound X8.367.7956.2
This compoundTBDTBDTBD

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Tubulin Interaction : Similar compounds have been shown to bind to tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes involved in metabolic pathways crucial for parasite survival.

Case Study 1: Anticancer Efficacy

In a controlled study using Balb/c mice with induced hepatocellular carcinoma, a structurally related compound demonstrated significant tumor regression when administered at specific dosages over a defined period. The study utilized FACS and immunofluorescence microscopy to assess tumor cell viability and apoptosis rates .

Case Study 2: Antileishmanial Effects

A series of experiments evaluated the efficacy of this compound against Leishmania donovani in vitro and in vivo. The compound displayed potent activity with minimal toxicity observed in mammalian cells during preliminary toxicity assays .

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